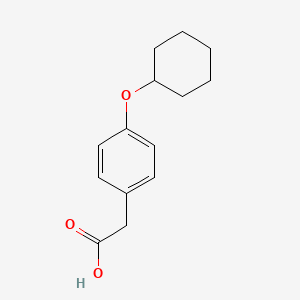
2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hexoxyphenyl group at the 2-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol typically involves the reaction of 4-hexoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hexoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4-Hexoxyphenyl)pyrimidin-5-one, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group at the 5-position and the hexoxyphenyl group at the 2-position can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)pyrimidin-5-ol
- 2-(4-Ethoxyphenyl)pyrimidin-5-ol
- 2-(4-Propoxyphenyl)pyrimidin-5-ol
Uniqueness
2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol is unique due to the presence of the hexoxy group, which can influence its solubility, lipophilicity, and overall chemical reactivity. Compared to similar compounds with shorter alkoxy chains, the hexoxy group may enhance the compound’s ability to interact with hydrophobic environments, making it potentially more effective in certain applications.
Propiedades
Número CAS |
131548-44-2 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-(4-hexoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-4-5-10-20-15-8-6-13(7-9-15)16-17-11-14(19)12-18-16/h6-9,11-12,19H,2-5,10H2,1H3 |
Clave InChI |
MHSAUKQYUPPMRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8734565.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)


![Tert-butyl 4-[(2-oxo-2-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8734612.png)
